4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is a chemical compound with a unique structure that includes both an aldehyde group and a conjugated system of triple and double bonds. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde typically involves the coupling of an appropriate alkyne with a benzaldehyde derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: 4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid.
Reduction: 4-(Dec-3-ene-1,5-diyn-1-yl)benzyl alcohol.
Substitution: 4-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzaldehyde (for nitration).
Wissenschaftliche Forschungsanwendungen
4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated systems and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde in biological systems is not fully understood. its reactivity is likely due to the presence of the aldehyde group and the conjugated system, which can interact with various molecular targets. The compound may form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dec-3-ene-1,5-diyn-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(Dec-3-ene-1,5-diyn-1-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-(Dec-3-ene-1,5-diyn-1-yl)-2-nitrobenzaldehyde: Similar structure but with a nitro group on the aromatic ring.
Uniqueness
4-(Dec-3-ene-1,5-diyn-1-yl)benzaldehyde is unique due to its combination of an aldehyde group with a conjugated system of triple and double bonds
Eigenschaften
CAS-Nummer |
823228-13-3 |
---|---|
Molekularformel |
C17H16O |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
4-dec-3-en-1,5-diynylbenzaldehyde |
InChI |
InChI=1S/C17H16O/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(15-18)14-12-16/h7-8,11-15H,2-4H2,1H3 |
InChI-Schlüssel |
ZINJFDPFUZZZKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC=CC#CC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.